One of the PENICILLINS which is resistant to PENICILLINASE.
Dicloxacillin sodium
CAS No.: 343-55-5
Cat. No.: VC20745238
Molecular Formula: C19H17Cl2N3NaO5S
Molecular Weight: 493.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 343-55-5 |
---|---|
Molecular Formula | C19H17Cl2N3NaO5S |
Molecular Weight | 493.3 g/mol |
IUPAC Name | (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Standard InChI | InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1 |
Standard InChI Key | NTVMGKBZFMYQHI-SLINCCQESA-N |
Isomeric SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Canonical SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
Chemical Properties and Structure
Molecular Composition and Identification
Dicloxacillin sodium is classified as an isoxazolyl penicillin with the molecular formula C₁₉H₁₇Cl₂N₃O₅S·H₂O·Na . The compound is characterized by a beta-lactam ring structure modified with a dichlorophenyl group, providing stability against bacterial beta-lactamases. The official IUPAC name of the parent compound is (5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
Physical Properties and Identifiers
The compound is identified through various international classification systems as outlined in Table 1.
Table 1: Chemical Identifiers of Dicloxacillin Sodium
Parameter | Identifier |
---|---|
CAS Registry Number | 13412-64-1 |
European Community Number | 221-488-3 |
ChEBI ID | CHEBI:4511 |
ChEMBL ID | CHEMBL893 |
DrugBank ID | DB00485 |
UNII | OF19H7WBK |
Harmonized System Code | 294110 |
Molecular Weight | 445.3 g/mol (anhydrous free acid) |
The compound exists as a white crystalline powder that is highly soluble in water, making it suitable for various pharmaceutical formulations .
Pharmacology and Mechanism of Action
Antimicrobial Spectrum
Dicloxacillin sodium exhibits potent activity against gram-positive aerobic and anaerobic bacteria. Its primary efficacy is demonstrated against penicillin G-resistant Staphylococcus aureus strains, which produce beta-lactamase enzymes . Additionally, it shows activity against Staphylococcus epidermidis and various other gram-positive cocci .
Mechanism of Action
The bactericidal activity of dicloxacillin results from inhibition of bacterial cell wall synthesis. This mechanism involves binding to penicillin-binding proteins (PBPs) in the bacterial cell membrane, disrupting the cross-linking of peptidoglycan chains necessary for cell wall integrity . Unlike conventional penicillins, dicloxacillin maintains stability against hydrolysis by various beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases .
Clinical Applications
Therapeutic Indications
Dicloxacillin sodium is primarily indicated for infections caused by susceptible strains of beta-lactamase producing Staphylococcus aureus and other gram-positive organisms . Common clinical applications include:
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Skin and soft tissue infections
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Respiratory tract infections
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Bone and joint infections
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Otitis media and sinusitis
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Bacteremia and endocarditis
Dosage Forms and Administration
The compound is typically available as oral capsules or powder for reconstitution. Standard adult dosing regimens typically involve 250-500 mg administered orally every 6 hours, though specific dosages may vary based on infection severity and patient factors.
Synthesis and Production
Synthetic Pathway
The synthesis of dicloxacillin sodium involves multiple chemical transformations from base penicillin derivatives. A detailed synthesis method has been established that involves approximately 13 reaction steps with a reported total yield of about 70.54% . The synthetic process includes critical condensation reactions followed by salt formation to produce the final sodium salt form.
Analytical Confirmation
Drug Interactions and Metabolism
Cytochrome P450 Enzyme Induction
A significant pharmacological property of dicloxacillin is its ability to induce several cytochrome P450 (CYP) enzymes. Clinical studies have demonstrated that dicloxacillin administration can significantly affect the metabolic capacity of multiple CYP enzymes, with potentially important implications for drug-drug interactions .
In a randomized, two-phase, five-drug clinical pharmacokinetic cocktail crossover study involving 12 healthy male volunteers who received 1 g dicloxacillin three times daily for 10 days, significant metabolic changes were observed . The study revealed substantial reductions in the area under the plasma concentration-time curve (AUC) for probe substrates of specific CYP enzymes:
Table 2: Effects of Dicloxacillin on CYP Enzyme Activity
CYP Enzyme | Probe Substrate | AUC Reduction [GMR (95% CI)] |
---|---|---|
CYP2C19 | Omeprazole | 0.33 (0.24, 0.45) |
CYP2C9 | Tolbutamide | 0.73 (0.65, 0.81) |
CYP3A4 | Midazolam | 0.54 (0.41, 0.72) |
These findings indicate that dicloxacillin significantly induces the metabolic capacity of CYP2C19, CYP2C9, and CYP3A4 enzymes .
Molecular Mechanism of Enzyme Induction
In vitro studies using primary human hepatocytes have demonstrated that dicloxacillin activates the pregnane X receptor (PXR), which regulates the expression of various drug-metabolizing enzymes . This activation leads to a dose-dependent increase in CYP enzyme expression and activity, particularly affecting CYP3A4-mediated metabolism and CYP2C9 induction .
Research Developments
Drug-Drug Interaction Studies
Recent research has focused on understanding the enzyme-inducing properties of dicloxacillin and their clinical implications. Studies have confirmed that dicloxacillin can significantly reduce plasma concentrations of drugs metabolized by CYP2C19, CYP2C9, and CYP3A4 enzymes, potentially diminishing their therapeutic efficacy .
A clinical study employing a validated five-drug cocktail approach (including tolbutamide, midazolam, omeprazole, caffeine, and dextromethorphan) has provided robust evidence of dicloxacillin's enzyme-inducing properties, offering valuable insights for clinical practice and drug development .
Molecular Mechanism Investigations
Investigations using cryopreserved human hepatocytes have revealed the molecular mechanisms underlying dicloxacillin-mediated enzyme induction. The activation of nuclear receptors, particularly the pregnane X receptor (PXR), has been identified as a key mechanism responsible for the observed changes in CYP enzyme expression and activity .
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